3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
3-Benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic core consisting of fused thiophene and pyrimidinone rings. Key structural features include:
- A 3-benzyl group at position 3, providing steric bulk and aromatic interactions.
- A [(3-nitrophenyl)methyl]sulfanyl moiety at position 2, introducing electron-withdrawing nitro (-NO₂) and sulfur-based substituents.
- A tetrahydrothieno[3,2-d]pyrimidin-4-one scaffold, which enhances metabolic stability compared to non-hydrogenated analogs .
Properties
IUPAC Name |
3-benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-19-18-17(9-10-27-18)21-20(22(19)12-14-5-2-1-3-6-14)28-13-15-7-4-8-16(11-15)23(25)26/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUTSYVXQJIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . For 3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, the synthetic route may involve the following steps:
Formation of the thienopyrimidine core: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Introduction of the benzyl and nitrophenyl groups: Subsequent reactions with benzyl halides and nitrophenylmethyl sulfides under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its thieno[3,2-d]pyrimidine core, which is known for diverse biological activities. Its chemical structure includes:
- Molecular Formula : C20H17N3O3S2
- CAS Number : 877619-03-9
- Molecular Weight : 393.48 g/mol
The presence of functional groups such as benzyl and nitrophenylmethylsulfanyl enhances its reactivity and biological activity. The sulfur atom in the structure plays a crucial role in its chemical behavior and interactions.
Anticancer Activity
Research indicates that compounds with similar structures to 3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibit promising anticancer properties. These compounds can inhibit key enzymes involved in cell proliferation and survival. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes by binding to their active sites or modulating signaling pathways through receptor interactions.
- Case Study : A study demonstrated that thienopyrimidine derivatives showed selective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Properties
The thienopyrimidine scaffold has been explored for its antimicrobial properties. Compounds within this class have shown effectiveness against various pathogens:
- Research Findings : In vitro studies indicated that similar thienopyrimidine derivatives possess significant antibacterial and antifungal activities.
- Potential Applications : These findings suggest that this compound could be developed into new antimicrobial agents.
Polymer Development
The unique structural features of this compound allow it to be integrated into polymeric materials:
- Functional Polymers : The compound can act as a building block for the synthesis of functional polymers with tailored properties.
- Case Study : Research has shown that incorporating thienopyrimidine derivatives into polymer matrices enhances thermal stability and mechanical strength.
Nanotechnology
The compound's reactivity can be harnessed in nanotechnology applications:
- Nanoparticle Synthesis : Its ability to form stable complexes with metal ions opens avenues for developing nanoparticles with specific functionalities.
- Research Insight : Studies have reported the use of thienopyrimidine-based nanoparticles for targeted drug delivery systems.
Data Table: Summary of Applications
| Application Area | Description | Supporting Research |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | In vitro studies on cell lines and pathogens |
| Material Science | Development of functional polymers | Enhanced thermal stability in polymer matrices |
| Nanotechnology | Synthesis of nanoparticles for drug delivery | Targeted delivery systems using thienopyrimidine |
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogous Compounds
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- However, analogs such as 3l (quinazolinone derivative) exhibit a melting point of 184–188°C , while thienopyrimidinones like BE62562 (with fluorophenyl and methoxyphenyl groups) are typically solids with moderate solubility in polar aprotic solvents .
- The tetrahydro scaffold in the target compound likely improves solubility compared to fully aromatic analogs due to reduced planarity .
Spectroscopic Data
- IR Spectroscopy: The nitro (-NO₂) group in the target compound would show characteristic asymmetric and symmetric stretching at ~1531 cm⁻¹ and 1348 cm⁻¹, as seen in compound 3l .
- ¹H NMR : The benzyl group at position 3 would resonate as a multiplet at δ ~4.8–5.2 ppm for the CH₂ group, similar to derivatives reported in .
Biological Activity
The compound 3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and antiviral activities. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 381.48 g/mol
- CAS Number : Not available in the provided sources but can be derived from its structure.
Biological Activity Overview
The biological activity of thienopyrimidine derivatives is largely attributed to their ability to interact with various biological targets. The following sections summarize the key areas of biological activity associated with this compound based on existing literature.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a pyrimidine nucleus exhibit significant antibacterial and antifungal activities. For instance:
- A study highlighted the effectiveness of certain pyrimidine derivatives against E. coli, S. aureus, and C. albicans .
- The incorporation of nitro groups in the phenyl ring has been associated with enhanced antimicrobial activity .
Antitumor Activity
Thienopyrimidine compounds have shown promise in cancer therapy:
- Research has demonstrated that certain thienopyrimidine derivatives possess cytotoxic effects against various cancer cell lines .
- Structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine core can significantly influence antitumor efficacy.
Antiviral Activity
The antiviral potential of pyrimidine derivatives is well-documented:
- Compounds similar to this compound have shown inhibitory effects against RNA and DNA viruses .
- The mechanism often involves interference with viral replication processes.
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of biological activities of thienopyrimidine derivatives:
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Data Tables
Q & A
Q. What computational tools enable comparative analysis with other thieno-pyrimidine derivatives?
- Methodology :
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent properties (logP, polarizability) with bioactivity .
- Docking Studies (AutoDock Vina) : Compare binding poses of nitro vs. trifluoromethyl derivatives in target active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
